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molecular formula C8H10BrNO B1290392 2-Bromo-6-propoxypyridine CAS No. 891842-82-3

2-Bromo-6-propoxypyridine

Cat. No. B1290392
M. Wt: 216.07 g/mol
InChI Key: JROFSFBGPCHTHB-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

To a sodium propan-1-olate solution, prepared by addition of sodium (36 mg, 1.58 mmol) to propanol (1 mL), was added 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 2 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 189 mg of Intermediate 161.1 as a colorless oil. LCMS (2 min gradient) RT=1.82 min, 216.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O-:4])[CH2:2][CH3:3].[Na+].[Na].C(O)CC.Br[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Br:18])[N:13]=1>CCOC(C)=O>[Br:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([O:4][CH2:1][CH2:2][CH3:3])[N:13]=1 |f:0.1,^1:5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[O-].[Na+]
Name
Quantity
36 mg
Type
reactant
Smiles
[Na]
Name
Quantity
1 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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